molecular formula C23H22N2O2S B6514747 1-benzyl-3-(3,4-dimethylphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione CAS No. 687581-93-7

1-benzyl-3-(3,4-dimethylphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione

Cat. No. B6514747
CAS RN: 687581-93-7
M. Wt: 390.5 g/mol
InChI Key: ACQQFJQZZAHAPW-UHFFFAOYSA-N
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Description

Pyrimidine derivatives, such as the one you mentioned, have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives possess promising anticancer activity .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is generally characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The specific structure of “1-benzyl-3-(3,4-dimethylphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione” would need to be determined through techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can vary widely depending on the specific compound and conditions. Some pyrimidine derivatives have been found to show inhibitory effects against certain enzymes, suggesting potential for use in medical treatments .

Mechanism of Action

The mechanism of action for pyrimidine derivatives can also vary. Some pyrimidine derivatives have been found to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through further testing. It’s important to note that while some pyrimidine derivatives have shown potential for use in medical treatments, they must be thoroughly tested for safety before use .

Future Directions

The future directions for research on this compound could include further exploration of its potential uses in medical treatments, particularly in the field of cancer treatment . Additionally, more research could be done to fully understand its synthesis process, molecular structure, and physical and chemical properties.

properties

IUPAC Name

1-benzyl-3-(3,4-dimethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2S/c1-14-10-11-19(12-15(14)2)25-21(26)20-16(3)17(4)28-22(20)24(23(25)27)13-18-8-6-5-7-9-18/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQQFJQZZAHAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=CC=C4)SC(=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-3-(3,4-dimethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

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